molecular formula C14H8F2O4 B1422186 3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid CAS No. 1261978-52-2

3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid

Cat. No.: B1422186
CAS No.: 1261978-52-2
M. Wt: 278.21 g/mol
InChI Key: IGQUFUDCEOBZLV-UHFFFAOYSA-N
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Description

3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is a fluorinated biphenyl derivative engineered for the synthesis of advanced Metal-Organic Frameworks (MOFs). The strategic placement of fluorine atoms on the aromatic rings creates a highly polarized molecular structure . This polarization significantly enhances the material's interactions with gases such as carbon dioxide (CO2) and sulfur hexafluoride (SF6), leading to improved performance in capture and separation processes . Furthermore, the incorporation of fluorine boosts the hydrophobicity and moisture stability of the resulting MOFs, making them more robust for practical applications under real-world conditions . This linker is a critical building block for developing porous materials aimed at addressing sustainability challenges, including carbon capture from flue gas , separation of light hydrocarbons , and the removal of persistent organic pollutants like perfluorooctanoic acid (PFOA) from water . The compound is provided as a high-purity solid for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(3-carboxy-5-fluorophenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O4/c15-10-4-8(3-9(5-10)13(17)18)7-1-2-11(14(19)20)12(16)6-7/h1-6H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQUFUDCEOBZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690899
Record name 3',5-Difluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261978-52-2
Record name 3',5-Difluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides The interaction with dihydroorotate dehydrogenase suggests that 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid may act as an inhibitor, potentially affecting the enzyme’s activity and, consequently, nucleotide synthesis

Cellular Effects

The effects of 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid on various cell types and cellular processes are of particular interest. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid can affect gene expression by altering the transcriptional activity of specific genes involved in metabolic processes. These changes in gene expression can lead to alterations in cellular metabolism, impacting the overall function of the cell.

Molecular Mechanism

At the molecular level, 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid exerts its effects through various mechanisms. One key mechanism involves the binding interactions with biomolecules such as enzymes and receptors. For example, the compound’s interaction with dihydroorotate dehydrogenase involves binding to the enzyme’s active site, leading to inhibition of its activity. This inhibition can result in decreased production of pyrimidine nucleotides, affecting DNA and RNA synthesis. Additionally, 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is relatively stable under standard laboratory conditions. Prolonged exposure to light or extreme pH conditions can lead to degradation, potentially affecting its efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained inhibition of enzyme activity and alterations in gene expression over extended periods.

Dosage Effects in Animal Models

The effects of 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily exert its biochemical effects through enzyme inhibition and modulation of gene expression. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal metabolic processes. Threshold effects have been reported, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are subsequently excreted. These metabolic pathways can influence the compound’s bioavailability and overall efficacy. Additionally, 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid may affect metabolic flux and metabolite levels, potentially altering the balance of key metabolic intermediates.

Transport and Distribution

The transport and distribution of 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid within cells and tissues are critical for understanding its biochemical effects. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid within tissues can also vary, with higher concentrations observed in organs involved in metabolism and detoxification, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects. These targeting signals ensure that 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid reaches its intended site of action, allowing for precise modulation of cellular processes.

Biological Activity

3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid (CAS No. 1261956-34-6) is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms in its structure is believed to enhance various pharmacological properties, making it a subject of interest for further research.

  • Molecular Formula : C14H8F2O4
  • Molecular Weight : 278.21 g/mol
  • CAS Number : 1261956-34-6

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its cytotoxic effects on cancer cell lines. The compound's structure suggests that it may interact with biological targets in ways that could inhibit tumor growth.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines.

Table 1: Cytotoxicity Data

Cell LineCC50 (µM)Selective Cytotoxicity Index
MDA-MB-231 (Breast Cancer)< 10High
A549 (Lung Cancer)> 10Moderate
WI-38 (Normal Fibroblasts)> 10Low

The CC50 values indicate the concentration required to kill 50% of the cells. The selective cytotoxicity index shows the compound's ability to preferentially target cancer cells over normal cells.

The mechanism by which this compound exerts its effects is not fully elucidated. However, fluorine substitution in organic compounds often enhances lipophilicity and metabolic stability, which can lead to improved bioavailability and efficacy in targeting specific biological pathways.

Case Study: Breast Cancer Cells

In a detailed study involving breast cancer cell lines (MCF-7 and SK-BR-3), researchers observed that the compound exhibited a biphasic dose-response relationship. At low concentrations, it induced cell death effectively; however, at higher concentrations, it appeared to promote cell proliferation, indicating a complex interaction with cellular pathways.

Fluorine's Role in Biological Activity

Fluorine atoms are known to influence the biological activity of compounds significantly. The introduction of fluorine can improve binding affinity to biological targets and alter metabolic pathways. This characteristic has been observed across various studies focusing on fluorinated compounds in medicinal chemistry .

Scientific Research Applications

Pharmaceutical Applications

Anti-Cancer Activity
Research has indicated that compounds similar to 3',5-difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid exhibit anti-cancer properties. These compounds can act as inhibitors of specific cancer cell lines by interfering with cellular signaling pathways. Studies have focused on their potential to inhibit tumor growth and metastasis in various cancer types.

Drug Design and Development
The compound serves as a scaffold in drug design, particularly in the development of new therapeutic agents targeting diseases such as cancer and inflammatory disorders. Its fluorinated structure enhances lipophilicity and bioavailability, making it a candidate for further exploration in medicinal chemistry.

Materials Science

Organic Electronics
this compound has applications in the field of organic electronics, particularly in the development of organic semiconductors. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Polymer Chemistry
In polymer synthesis, this compound can be utilized as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, which are critical for applications in coatings and advanced materials.

Analytical Chemistry

Chromatography
Due to its distinct chemical properties, this compound is used as a reference standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). It aids in the quantification and identification of similar compounds in complex mixtures.

Spectroscopic Studies
The compound is also employed in spectroscopic studies to understand molecular interactions and dynamics. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy utilize this compound to elucidate structural characteristics and reaction mechanisms.

Case Studies

Study TitleFocus AreaFindings
Anti-Cancer Efficacy of Fluorinated CompoundsPharmaceutical ResearchDemonstrated significant inhibition of cancer cell proliferation.
Development of Organic SemiconductorsMaterials ScienceShowed improved charge transport properties in OLED applications.
Chromatographic Analysis of Biphenyl DerivativesAnalytical ChemistryEstablished reliable methods for quantifying similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid (CAS: 1261956-34-6)
  • Structure : Fluorines at 3' and 4' positions instead of 3' and 5'.
  • This may affect coordination behavior in MOFs or catalytic activity .
2'-Fluoro-5-Methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic Acid (CAS: 1381944-79-1)
  • Structure : Methoxy (electron-donating) at 5' and fluorine at 2'.
  • Impact : The methoxy group enhances solubility in polar solvents, while fluorine at 2' introduces steric hindrance. This compound’s electronic asymmetry may reduce crystallinity compared to symmetrically substituted analogs like the target compound .
4',6-Difluoro-[1,1'-biphenyl]-3-carboxylic Acid (CAS: 1181452-11-8)
  • Structure : Single carboxylic acid at position 3, fluorines at 4' and 4.
  • Impact: The lack of a second carboxylic acid limits its utility in forming robust MOFs, as dicarboxylates are critical for bridging metal nodes. Reduced hydrogen-bonding capacity also affects supramolecular assembly .

Comparative Data Table

Compound Name Substituents Molecular Weight Key Applications Stability/Reactivity Notes
3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid F (3',5'), COOH (3,4') 296.21* MOFs, Catalysis High thermal stability; moderate solubility
3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid F (3',4'), COOH (3,4') 278.21 Research chemicals Enhanced acidity; lower crystallinity
2'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid F (2'), OMe (5'), COOH (3,4') 320.27 Medicinal chemistry High solubility; asymmetric structure
[1,1'-biphenyl]-3,4'-dicarboxylic acid None, COOH (3,4') 258.23 MOFs, Supramolecular chemistry Baseline for comparison; poor stability in acidic conditions

*Calculated based on formula C₁₄H₈F₂O₄.

Q & A

Q. What are the standard synthetic routes for 3',5-difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling between halogenated benzene derivatives and fluorinated boronic acids, followed by hydrolysis of ester groups to carboxylic acids. For example, biphenyl dicarboxylates can be hydrolyzed under basic conditions (e.g., NaOH in THF/MeOH/H₂O) to yield the dicarboxylic acid . Catalysts such as Pd(PPh₃)₄ and reaction temperatures (e.g., 110°C for 16 hours) significantly impact yield, with optimized protocols achieving ~75-82% efficiency . Purity (>95%) is ensured via recrystallization or column chromatography, with solvent polarity adjustments critical for minimizing byproducts .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To verify fluorine substitution patterns and biphenyl backbone integrity .
  • HPLC-MS : For purity assessment (>95%) and molecular weight confirmation .
  • FT-IR : To identify carboxylate C=O stretching (~1700 cm⁻¹) and fluorine-related vibrational modes .
  • Elemental Analysis : Validates empirical formulas (e.g., C, H, O content) .

Q. How do solubility properties impact experimental design in MOF synthesis?

The compound’s limited aqueous solubility necessitates polar aprotic solvents (e.g., DMF, DMSO) for metal-organic framework (MOF) synthesis. Solvent choice directly affects crystal nucleation rates and framework porosity. For instance, DMF facilitates coordination with Zr⁴+ clusters in UiO-type MOFs, while mixed solvents (e.g., acetic acid/DMF) modulate crystallinity . Storage at -20°C in anhydrous conditions prevents carboxylate protonation, preserving reactivity .

Advanced Research Questions

Q. How does fluorination at the 3' and 5' positions affect the coordination chemistry and porosity in Zr-based MOFs?

Fluorine’s electronegativity enhances linker rigidity and polarizes electron density at carboxylate groups, strengthening Zr–O bonds in MOFs like UiO-67. This increases thermal stability (>500°C) and resistance to hydrolysis . Fluorination also reduces pore hydrophilicity, as seen in Fe₂(dobpdc) frameworks, where hydrophobic interactions improve cyclohexane adsorption selectivity (3× higher alcohol:ketone ratio) . Gas adsorption studies (e.g., N₂ at 77 K) reveal pore size tuning (3.8–28.8 Å) via fluorinated linkers, critical for methane storage (240 cm³/g at 36 atm) .

Q. What mechanistic insights explain its role in catalytic oxidation reactions, particularly in methane storage or CO₂ reduction?

In Fe₂(dobpdc) MOFs, the fluorinated biphenyl linker creates a hydrophobic pore environment that stabilizes Fe(II/III) active sites during cyclohexane oxidation. Mössbauer spectroscopy confirms Fe coordination changes, while kinetic isotope effects (KIE > 2) suggest C–H bond activation as the rate-limiting step . For CO₂ reduction, Ru(bpy)₃-functionalized UiO-67 derivatives leverage the biphenyl backbone’s π-conjugation to enhance charge transfer under visible light, achieving turnover numbers >1,000 .

Q. How can researchers address contradictions in solubility data across different studies?

Discrepancies arise from solvent polarity, pH, and crystallinity. For example, solubility in water/organic mixes (e.g., DMF:H₂O) varies with carboxylate protonation states (pH-dependent). Systematic titration (e.g., NaOH/HCl titration with conductivity monitoring) and dynamic light scattering (DLS) can resolve such conflicts by quantifying colloidal aggregation .

Q. What strategies optimize pharmacological activity while minimizing toxicity in derivatives?

Structure-activity relationship (SAR) studies on biphenyl dicarboxylate analogs reveal that fluorination enhances blood-brain barrier penetration for NMDA receptor antagonists, while methoxy groups improve tumor-targeting in kinase inhibitors . Toxicity is mitigated via prodrug approaches (e.g., esterification of carboxylates) to reduce renal clearance, validated by in vitro hepatocyte assays and in vivo murine models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid

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